Cas no 1599625-10-1 (4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid)

4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 4-[(1-methyl-3-butyn-1-yl)amino]-
- 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylicacid
- 1599625-10-1
- EN300-1448949
- 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
-
- インチ: 1S/C11H12N2O2/c1-3-4-8(2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)
- InChIKey: JORYUTJWBSJBDO-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(NC(C)CC#C)=C1C(O)=O
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.239±0.06 g/cm3(Predicted)
- ふってん: 407.5±40.0 °C(Predicted)
- 酸性度係数(pKa): 1.78±0.36(Predicted)
4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448949-10000mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 10000mg |
$3622.0 | 2023-09-29 | ||
Enamine | EN300-1448949-5000mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 5000mg |
$2443.0 | 2023-09-29 | ||
Enamine | EN300-1448949-100mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 100mg |
$741.0 | 2023-09-29 | ||
Enamine | EN300-1448949-250mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 250mg |
$774.0 | 2023-09-29 | ||
Enamine | EN300-1448949-1000mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1448949-500mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1448949-1.0g |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1448949-2500mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1448949-50mg |
4-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
1599625-10-1 | 50mg |
$707.0 | 2023-09-29 |
4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acidに関する追加情報
4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid (CAS No. 1599625-10-1) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile properties in drug design, material science, and catalysis. The molecule features a pyridine ring substituted with an amino group at position 4 and a carboxylic acid group at position 3, along with a pentynyl side chain at the amino position. This combination of functional groups makes it a promising candidate for further research and development.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly due to their ability to act as scaffolds for bioactive molecules. The presence of the pentynyl group introduces additional complexity to the molecule, potentially enhancing its pharmacokinetic properties such as solubility and bioavailability. Researchers have explored the synthesis of similar compounds using various methodologies, including multi-component reactions and transition metal-catalyzed processes, to optimize the yield and purity of 4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid.
The synthesis of this compound typically involves a multi-step process, starting from readily available pyridine derivatives. One common approach is the nucleophilic substitution reaction, where an amino group is introduced onto the pyridine ring. Subsequent alkylation or coupling reactions are employed to attach the pentynyl side chain. The carboxylic acid group is often introduced via oxidation or direct synthesis methods, ensuring the stability and functionality of the final product. These steps are carefully optimized to minimize side reactions and maximize the overall yield.
In terms of applications, 4-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid has shown promise in several areas. Its pyridine ring provides a rigid structure that can be exploited in designing ligands for metal complexes or catalysts. The carboxylic acid group adds acidity and can participate in hydrogen bonding, making it suitable for applications in supramolecular chemistry or as a building block for more complex molecules. Additionally, the pentynyl group introduces unsaturation, which can be utilized in click chemistry or other conjugation-based reactions.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of pyridine derivatives with unprecedented accuracy. By modeling the electronic structure of 4-(pent-4-yinonitroso groups), researchers can better understand how these substituents influence the overall reactivity and stability of the molecule. Such insights are invaluable for designing more efficient synthetic routes and predicting potential applications.
Furthermore, the integration of green chemistry principles into the synthesis of 4-(pent-inionixation techniques that reduce waste and improve sustainability. For instance, catalytic hydrogenation or enzymatic methods are being explored as alternatives to traditional reductive methods, ensuring that the production process aligns with modern environmental standards.
In conclusion, 4-(pent-inionixation techniques that reduce waste and improve sustainability. For instance, catalytic hydrogenation or enzymatic methods are being explored as alternatives to traditional reductive methods, ensuring that the production process aligns with modern environmental standards.
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